Cas no 105458-70-6 (4H-Dibenzo[de,g]quinoline,5,6,6a,7-tetrahydro-1,2,9,10-tetramethoxy-6-methyl-8-[4-[[(1S)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl]methyl]phenoxy]-,(6aS)-)
![4H-Dibenzo[de,g]quinoline,5,6,6a,7-tetrahydro-1,2,9,10-tetramethoxy-6-methyl-8-[4-[[(1S)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl]methyl]phenoxy]-,(6aS)- structure](https://it.kuujia.com/scimg/cas/105458-70-6x500.png)
105458-70-6 structure
Nome del prodotto:4H-Dibenzo[de,g]quinoline,5,6,6a,7-tetrahydro-1,2,9,10-tetramethoxy-6-methyl-8-[4-[[(1S)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl]methyl]phenoxy]-,(6aS)-
Numero CAS:105458-70-6
MF:C40H46N2O7
MW:666.802451610565
CID:227585
4H-Dibenzo[de,g]quinoline,5,6,6a,7-tetrahydro-1,2,9,10-tetramethoxy-6-methyl-8-[4-[[(1S)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl]methyl]phenoxy]-,(6aS)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4H-Dibenzo[de,g]quinoline,5,6,6a,7-tetrahydro-1,2,9,10-tetramethoxy-6-methyl-8-[4-[[(1S)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl]methyl]phenoxy]-,(6aS)-
- 4H-Dibenzo[de,g]quinoline,5,6,6a,7-tetrahydro-1,2,9,10-tetramethoxy-6-methyl-8-[4-[[(1S)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-m
- (+)-Thalifaronine
- 4H-Dibenzo[de,g]quinoline,5,6,6a,7-tetrahydro-1,2,9,10-tetramethoxy-6-methyl-8-[4-[(1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl)methyl]phenoxy]-,[S-(R*,R*)]-
- Thalifaronine
- 4H-Dibenzo[de,g]quinoline, 5,6,6a,7-tetrahydro-1,2,9,10-tetramethoxy-6-methyl-8-[4-[[(1S)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl]methyl]phenoxy]-, (6aS)-
-
- Inchi: 1S/C40H46N2O7/c1-41-15-13-24-18-32(43-3)33(44-4)21-27(24)30(41)17-23-9-11-26(12-10-23)49-38-29-20-31-36-25(14-16-42(31)2)19-34(45-5)39(47-7)37(36)28(29)22-35(46-6)40(38)48-8/h9-12,18-19,21-22,30-31H,13-17,20H2,1-8H3/t30-,31-/m0/s1
- Chiave InChI: QFVABPQXILXPJL-CONSDPRKSA-N
- Sorrisi: N1(C)[C@]2([H])C3=C(C(OC)=C(OC)C=C3CC1)C1=CC(OC)=C(OC)C(OC3=CC=C(C[C@H]4C5=C(C=C(OC)C(OC)=C5)CCN4C)C=C3)=C1C2
Proprietà calcolate
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 9
- Conta atomi pesanti: 49
- XLogP3: 3.121
Proprietà sperimentali
- Densità: 1.191±0.06 g/cm3(Predicted)
- Punto di ebollizione: 737.0±60.0 °C(Predicted)
- pka: 7.74±0.40(Predicted)
4H-Dibenzo[de,g]quinoline,5,6,6a,7-tetrahydro-1,2,9,10-tetramethoxy-6-methyl-8-[4-[[(1S)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl]methyl]phenoxy]-,(6aS)- Letteratura correlata
-
Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268
-
Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
105458-70-6 (4H-Dibenzo[de,g]quinoline,5,6,6a,7-tetrahydro-1,2,9,10-tetramethoxy-6-methyl-8-[4-[[(1S)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl]methyl]phenoxy]-,(6aS)-) Prodotti correlati
- 2248364-51-2(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(3,4-difluorobenzenesulfonamido)propanoate)
- 117273-45-7(5,6-dihydro-4H-Pyrrolo[3,2,1-ij]quinoline-2-carboxylic acid)
- 1353972-14-1(1-(4-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-piperidin-1-yl)-ethanone)
- 1213897-80-3((1R)-1-(2-PROPOXYPHENYL)PENTYLAMINE)
- 1803977-29-8(6-Amino-4-cyano-3-iodo-2-(trifluoromethoxy)pyridine)
- 329081-93-8(2-({2-Methyl(phenyl)amino-2-oxoethyl}thio)benzoic acid)
- 4920-36-9(1,2,5-trifluoro-3-methoxybenzene)
- 2138122-62-8(6-(2-Methylpyrrolidin-1-yl)spiro[4.5]decan-8-ol)
- 168899-63-6(1-Methylindoline-4-carboxylic acid)
- 1480997-68-9(3-(2-chloro-6-nitrophenyl)propanoic acid)
Fornitori consigliati
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti

上海贤鼎生物科技有限公司
Membro d'oro
CN Fornitore
Grosso

PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti
